1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride

Description

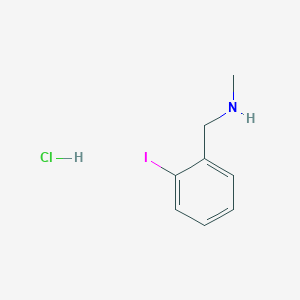

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride is a secondary amine hydrochloride salt featuring a 2-iodophenyl group attached to a methyl-substituted methanamine backbone. The iodine substituent at the ortho position of the phenyl ring distinguishes it from analogs with other halogen or functional group substitutions. Its synthesis typically involves nucleophilic substitution or alkylation reactions, followed by hydrochlorination to stabilize the amine .

Properties

IUPAC Name |

1-(2-iodophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVQRNGYJVUJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride typically involves the iodination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 2-iodoaniline with formaldehyde and a reducing agent to form the desired compound. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

1-(2-Iodophenyl)-N-methylmethanamine hydrochloride, also known as (5-Bromo-2-iodophenyl)methylamine hydrochloride, is an organic compound with potential applications in medicinal chemistry and biological research. The presence of halogen atoms significantly influences its chemical behavior and biological interactions.

Chemical Properties

- The molecular formula of (5-Bromo-2-iodophenyl)methylamine hydrochloride is C9H10BrIClN, and its molecular weight is approximately 320.45 g/mol.

- It features a phenyl ring with iodine and bromine substituents, providing unique electronic properties.

Synthesis

The synthesis of (5-Bromo-2-iodophenyl)methylamine hydrochloride typically involves multi-step synthetic routes that ensure high yield and purity, which is critical for applications in research and development.

Potential Applications

- (5-Bromo-2-iodophenyl)methylamine hydrochloride has several potential applications in medicinal chemistry and biological research.

- It is valuable in synthetic organic chemistry.

- It can be used as a potential antitumor agent .

- It can be used in the synthesis of DGAT-1 inhibitor for studies on the treatment of obesity or type II diabetes .

- It can be used as a promising protein kinase Cθ inhibitor for autoimmune disease therapy .

Interaction Studies

Interaction studies involving (5-Bromo-2-iodophenyl)methylamine hydrochloride aim to understand how this compound interacts with various biological targets. Preliminary data suggest that compounds with similar structures may modulate enzyme activity or receptor binding due to their halogen substituents. Further studies are needed to explore specific interactions at the molecular level, including binding affinities, mechanisms of action, and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain receptors or enzymes. Additionally, the methylmethanamine group can interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of arylalkylamines are highly influenced by substituents on the phenyl ring. Below is a comparison with key structural analogs:

Key Observations :

Pharmacological Activity

- Antidepressant Potential: Chlorinated tetracyclic analogs (e.g., compounds 5 and 6 in ) show significant antidepressant effects in forced swimming tests, reducing immobility by >80% at 80 mg/kg. The iodine-substituted compound may exhibit similar CNS activity but with altered pharmacokinetics .

- Antitubercular Applications : Fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) are intermediates in antitubercular carboxamides, highlighting substituent-dependent therapeutic diversification .

Physicochemical Properties

Biological Activity

1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and associated research findings.

- IUPAC Name: this compound

- CAS Number: 2503203-49-2

- Molecular Formula: C9H12ClI N

- Molecular Weight: 286.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom in the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological membranes and increasing its binding affinity to target proteins.

Biological Activity

This compound has been studied for its potential effects on several biological systems:

- Antiviral Activity: Research indicates that compounds with similar structures exhibit antiviral properties against flaviviruses, suggesting that this compound may also possess such activity. For instance, related compounds have shown IC50 values indicating effective inhibition of viral replication .

- Neurotransmitter Interactions: The compound may influence neurotransmitter systems due to its amine structure, which could lead to effects on mood and cognition. Compounds with similar amine functionalities have been linked to modulation of serotonin and dopamine pathways .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Study : A study examining a series of phenyl-substituted amines found that compounds structurally similar to this compound exhibited significant antiviral activity against Zika virus, with IC50 values ranging from 0.39 μM to 9.8 μM depending on structural modifications .

- Neuropharmacology : Another research project focused on the neuropharmacological effects of amine derivatives indicated that certain modifications can enhance the binding affinity to serotonin receptors, potentially leading to antidepressant-like effects in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.